Viral polymerase-IN-1 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

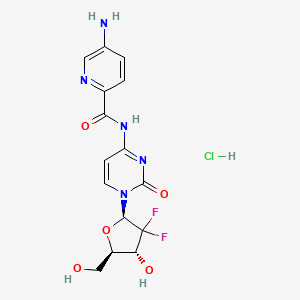

Properties

Molecular Formula |

C15H16ClF2N5O5 |

|---|---|

Molecular Weight |

419.77 g/mol |

IUPAC Name |

5-amino-N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pyridine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C15H15F2N5O5.ClH/c16-15(17)11(24)9(6-23)27-13(15)22-4-3-10(21-14(22)26)20-12(25)8-2-1-7(18)5-19-8;/h1-5,9,11,13,23-24H,6,18H2,(H,20,21,25,26);1H/t9-,11-,13-;/m1./s1 |

InChI Key |

WYFKQNWSWILBHM-JOCNCMMXSA-N |

Isomeric SMILES |

C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F.Cl |

Canonical SMILES |

C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Initial Characterization of Viral Polymerase-IN-1 Hydrochloride: A Technical Overview of Antiviral Activity

For Immediate Release

This technical guide provides an in-depth analysis of the initial characterization of "Viral polymerase-IN-1 hydrochloride," a novel gemcitabine analogue demonstrating significant antiviral activity against influenza A and B viruses, as well as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of new antiviral compounds.

Executive Summary

This compound, a derivative of the nucleoside analogue gemcitabine, has been identified as a potent inhibitor of viral replication.[1] Preclinical studies show that this compound effectively targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication and transcription of RNA viruses. This targeted mechanism of action, combined with a favorable cytotoxicity profile, positions this compound as a promising candidate for further antiviral drug development.

Quantitative Antiviral Activity

The antiviral efficacy and cytotoxicity of this compound (referred to as compound 2h in foundational research) were evaluated against multiple strains of influenza A and B viruses, and SARS-CoV-2. The compound exhibits potent inhibition of viral infection with a high selectivity index.[1]

Table 1: In Vitro Antiviral Activity of this compound against Influenza Viruses

| Virus Strain | EC50 (µM) | EC90 (µM) | CC50 (µM) | SI50 |

| A/Puerto Rico/8/34 (H1N1) | 6.4 | 11.4 | >100 | >15.6 |

| A/Hong Kong/8/68 (H3N2) | 5.0 | 15.9 | >100 | >20.0 |

| B/Lee/40 | 5.8 | 14.2 | >100 | >17.2 |

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; SI50: 50% selectivity index (CC50/EC50).

Table 2: In Vitro Antiviral Activity of this compound against SARS-CoV-2

| Cell Line | EC50 (µM) | CC50 (µM) | SI |

| Calu-3 | 0.46 | >100 | >217.4 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Mechanism of Action: Inhibition of Viral RNA Polymerase

This compound functions as an inhibitor of the viral RNA-dependent RNA polymerase. As a nucleoside analogue, it is intracellularly metabolized into its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RdRp. The incorporation of the analogue leads to premature chain termination, thereby halting viral RNA replication and transcription.[1][2]

Experimental Protocols

The following are summaries of the key experimental protocols used in the initial characterization of this compound.

Cell Lines and Viruses

-

Cells: Madin-Darby canine kidney (MDCK) cells were used for influenza virus experiments, and Calu-3 human lung epithelial cells were used for SARS-CoV-2 experiments.

-

Viruses: Influenza A/Puerto Rico/8/34 (H1N1), A/Hong Kong/8/68 (H3N2), and B/Lee/40 were used. SARS-CoV-2 (hCoV-19/Korea/KCDC03/2020) was utilized for coronavirus studies.

Cytotoxicity Assay

The potential cytotoxicity of the compound was assessed using a cell viability assay.

-

Cells were seeded in 96-well plates.

-

After 24 hours, the cells were treated with various concentrations of this compound.

-

Following a 72-hour incubation period, cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.

Antiviral Activity Assay (Influenza)

A cytopathic effect (CPE) inhibition assay was employed to determine the antiviral activity against influenza viruses.

-

MDCK cells were seeded in 96-well plates.

-

Cells were infected with the influenza virus at a specific multiplicity of infection (MOI).

-

Immediately after infection, the cells were treated with various concentrations of this compound.

-

After a 72-hour incubation, cell viability was measured using the CellTiter-Glo assay. The reduction in CPE is proportional to the antiviral activity.

-

The 50% effective concentration (EC50) and 90% effective concentration (EC90) were calculated.

Antiviral Activity Assay (SARS-CoV-2)

Immunofluorescence microscopy was used to quantify the inhibition of SARS-CoV-2 replication.

-

Calu-3 cells were seeded in 96-well plates.

-

Cells were infected with SARS-CoV-2 and simultaneously treated with the compound.

-

After 24 hours, the cells were fixed and permeabilized.

-

The cells were then stained with a primary antibody against the SARS-CoV-2 spike protein, followed by a fluorescently labeled secondary antibody.

-

Nuclei were counterstained with DAPI.

-

The number of infected cells was quantified using an automated fluorescence microscope.

-

The EC50 value was determined from the dose-response curve.

Conclusion

The initial characterization of this compound reveals its potential as a broad-spectrum antiviral agent. Its targeted inhibition of the viral RNA polymerase, coupled with low cytotoxicity, provides a strong foundation for its continued development as a therapeutic for influenza and COVID-19. Further in vivo efficacy and safety studies are warranted to fully elucidate its clinical potential.

References

The Impact of Viral Polymerase-IN-1 Hydrochloride on Viral Replication Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral polymerase-IN-1 hydrochloride, a novel gemcitabine analogue, has emerged as a potent inhibitor of various RNA viruses, demonstrating significant activity against both influenza A and B viruses, as well as SARS-CoV-2. This technical guide provides an in-depth analysis of the compound's effect on viral replication kinetics, its mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and drug development efforts in the field of antiviral therapeutics.

The primary mechanism of action for this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of RNA viruses. By targeting this enzyme, the compound effectively disrupts the viral life cycle, leading to a reduction in viral protein expression and the production of new viral progeny.[1][2][3]

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key data on its inhibitory and cytotoxic concentrations against influenza viruses and SARS-CoV-2.

Table 1: In Vitro Antiviral Activity of this compound against Influenza Viruses [1][2]

| Virus Strain | Assay | Cell Line | IC50 (µM) | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A/H1N1 (PR8) | CPE Inhibition | MDCK | 6.4 | 0.3 - 0.7 | 11.4 - 15.9 | >300 | >464.8 |

| Influenza B (Lee) | CPE Inhibition | MDCK | 5.0 | - | 14.5 - 34.3 | >300 | - |

Table 2: In Vitro Antiviral Activity of this compound against SARS-CoV-2 [1][3]

| Virus Strain | Assay | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| SARS-CoV-2 | CPE Inhibition | Calu-3 | 0.46 | >100 | >217.4 |

Table 3: Inhibition of Influenza A Virus Polymerase Activity [1]

| Compound Concentration (µM) | Inhibition of Polymerase Activity (%) at 72 hours |

| 11 | ~40% |

| 33 | ~70% |

| 100 | ~90% |

Mechanism of Action: Inhibition of Viral RNA Polymerase

This compound, being a nucleoside analogue, exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp). Following uptake into the host cell, the compound is likely phosphorylated to its active triphosphate form. This activated form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the RdRp. The incorporation of the analogue can lead to chain termination, preventing the further elongation of the viral RNA, or it may act as a mutagen, introducing errors into the viral genome that render the resulting virions non-infectious. This disruption of viral RNA synthesis effectively halts viral replication and transcription.[1][2]

References

- 1. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | SARS-CoV | 2367587-02-6 | Invivochem [invivochem.com]

Methodological & Application

"Viral polymerase-IN-1 hydrochloride" solubility and stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral polymerase-IN-1 hydrochloride is a synthetic, small-molecule inhibitor targeting viral RNA-dependent RNA polymerase (RdRp). As a derivative of the nucleoside analog Gemcitabine, it serves as a crucial tool in antiviral research, particularly against influenza viruses and coronaviruses like SARS-CoV-2.[1] Its mechanism of action involves the inhibition of viral RNA replication and transcription, making it a subject of interest for the development of broad-spectrum antiviral therapies.[1][2] These application notes provide detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and use in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅F₂N₅O₅·HCl | |

| Molecular Weight | 419.77 g/mol | |

| Appearance | Solid | |

| Mechanism of Action | Inhibition of viral RNA-dependent RNA polymerase (RdRp) | [1][2] |

Solubility and Stability in DMSO

Solubility Data

| Compound | Solvent | Solubility | Notes |

| Gemcitabine | DMSO | 53 mg/mL (201.36 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |

| This compound | DMSO | Expected to be readily soluble. | One supplier notes that it "May dissolve in DMSO (in most cases)". |

It is recommended to perform a small-scale solubility test to determine the exact solubility in your specific lot of DMSO.

Stability and Storage

Proper storage of this compound in solution is critical to maintain its biological activity and ensure experimental reproducibility.

Powder:

-

Store at -20°C for up to 3 years.

-

Store at 4°C for up to 2 years.

In DMSO Solution:

-

Store at -80°C for up to 6 months .

-

Store at -20°C for up to 1 month .[4]

Important Considerations:

-

Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation.[4]

-

Hygroscopicity of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of the compound. Use anhydrous, high-purity DMSO and store it properly.[3]

-

Stability of Parent Compound: Studies on Gemcitabine hydrochloride solutions have shown good chemical stability at room temperature for up to 35 days. However, crystallization can occur in aqueous solutions at 4°C.[5] While this data is for aqueous solutions, it suggests inherent stability of the molecule.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 419.77 g/mol * (1000 mg / 1 g) = 4.1977 mg

-

-

Weighing: Carefully weigh the calculated amount of the compound into a sterile tube.

-

Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the tube.

-

Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

Protocol 2: In Vitro Antiviral Activity Assay

This protocol is a general guideline for assessing the antiviral activity of this compound in a cell-based assay. Specific parameters such as cell line, virus strain, and incubation times should be optimized for the particular experimental system.

Materials:

-

Host cells susceptible to the virus of interest (e.g., MDCK cells for influenza virus)

-

Virus stock of known titer

-

Complete cell culture medium

-

This compound 10 mM stock solution in DMSO

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay, Western blot for viral proteins)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight under standard cell culture conditions.

-

Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for treatment. Remember to keep the final DMSO concentration consistent across all wells and below a non-toxic level (typically ≤0.5%).[4] Include a vehicle control (medium with the same final concentration of DMSO).

-

Infection and Treatment:

-

Remove the culture medium from the cells.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

After the viral adsorption period (typically 1 hour), remove the virus inoculum and add the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation: Incubate the plate for a period sufficient for viral replication (e.g., 24-72 hours), depending on the virus.

-

Assessment of Antiviral Activity:

-

Quantify Viral Replication: Harvest cell lysates or supernatants to measure the extent of viral replication using an appropriate method (e.g., RT-qPCR, plaque assay, Western blot for viral nucleoprotein).[1]

-

Determine Cytotoxicity: In a parallel plate with uninfected cells, perform a cell viability assay to determine the cytotoxic concentration (CC₅₀) of the compound.

-

-

Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀ / EC₅₀) can be determined to evaluate the therapeutic window of the compound.

Mechanism of Action and Experimental Workflow Diagrams

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

This compound, as a nucleoside analog, is believed to be intracellularly converted to its active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). Incorporation of the analog can lead to chain termination or introduce mutations, thereby inhibiting viral RNA synthesis.[2][6][7]

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vitro Antiviral Assay

The following diagram outlines the key steps in determining the in vitro antiviral efficacy of this compound.

Caption: Workflow for in vitro antiviral activity assessment.

References

- 1. This compound | SARS-CoV | 2367587-02-6 | Invivochem [invivochem.com]

- 2. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cytotoxicity of Viral Polymerase-IN-1 Hydrochloride in A549 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxicity of Viral Polymerase-IN-1 hydrochloride, a putative inhibitor of viral RNA-dependent RNA polymerase, in the human lung adenocarcinoma cell line, A549. The A549 cell line is a well-characterized and widely used model for lung cancer and respiratory virus infection studies.[1][2][3] This document offers a comprehensive guide for researchers to assess the potential therapeutic window and toxicological profile of this compound.

Introduction

This compound is a small molecule inhibitor designed to target viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[4][5] By inhibiting viral polymerase, this compound is expected to suppress viral replication. However, it is imperative to evaluate its cytotoxic effects on host cells to determine its safety and therapeutic potential. The A549 cell line, derived from human lung carcinoma, serves as a relevant in vitro model for these studies due to its human origin and susceptibility to various viral infections.[3][6][7]

This document outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effects of this compound on A549 cells.[8][9][10] The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase, providing an indication of cell viability.[9][10]

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the cytotoxicity assay.

| Concentration of this compound (µM) | Mean Absorbance (OD at 570 nm) | Standard Deviation | Cell Viability (%) | IC50 (µM) |

| 0 (Vehicle Control) | 100 | |||

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| 200 | ||||

| 500 |

*IC50 (half-maximal inhibitory concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

Materials and Reagents

-

A549 cells (ATCC® CCL-185™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

MTT Solubilization Solution (e.g., 10% Triton X-100 in acidic isopropanol)

-

96-well flat-bottom plates

-

Microplate reader

Cell Culture

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

MTT Cytotoxicity Assay Protocol

-

Cell Seeding:

-

Harvest A549 cells using Trypsin-EDTA and resuspend them in fresh culture medium.

-

Determine the cell concentration using a hemocytometer or an automated cell counter.

-

Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After the incubation, add 100 µL of MTT solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the cell viability against the compound concentration to determine the IC50 value.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the MTT cytotoxicity assay.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway for cytotoxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. Cellosaurus cell line A-549 (CVCL_0023) [cellosaurus.org]

- 3. Available Technologies - NCI [techtransfer.cancer.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptional response to VZV infection is modulated by RNA polymerase III in lung epithelial cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Studies with Viral Polymerase-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, handling, and in vitro application of "Viral polymerase-IN-1 hydrochloride," a gemcitabine analogue identified as an inhibitor of influenza A and B viruses, as well as SARS-CoV-2.[1][2] The primary mechanism of action for this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[3][4][5]

Compound Information and Storage

Proper handling and storage of "this compound" are crucial to maintain its stability and activity.

| Property | Recommendation |

| Storage of Powder | Store at -20°C for long-term stability. |

| Storage of Stock Solutions | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |

| Appearance | Solid powder. |

| Molecular Formula | C₁₅H₁₅F₂N₅O₅·HCl |

| Molecular Weight | 419.77 g/mol |

Reconstitution of "this compound" Powder

This protocol describes the preparation of a stock solution from the powdered compound for use in in vitro studies. Due to its nature as a hydrochloride salt and a nucleoside analogue, dimethyl sulfoxide (DMSO) is the recommended solvent for the initial stock solution.[4][6][7]

Materials:

-

"this compound" powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Pre-warm the Compound: Allow the vial of "this compound" powder to equilibrate to room temperature before opening to prevent condensation.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Gently vortex the solution until the powder is completely dissolved. If necessary, sonicate briefly in a water bath.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols for In Vitro Evaluation

The following are detailed protocols for evaluating the efficacy of "this compound" in in vitro settings.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Biochemical)

This biochemical assay directly measures the inhibitory effect of the compound on the activity of viral RdRp.[8][9][10]

Materials:

-

Recombinant viral RdRp enzyme (e.g., from influenza virus or SARS-CoV-2)

-

RNA template and primer

-

Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., biotinylated or fluorescently labeled)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

"this compound" stock solution

-

Nuclease-free water

-

Detection reagents (e.g., streptavidin-conjugated fluorophore if using biotinylated rNTPs)

-

96-well or 384-well microplates

Protocol:

-

Compound Dilution: Prepare a serial dilution of the "this compound" stock solution in the assay buffer to achieve a range of desired final concentrations.

-

Reaction Setup: In a microplate, add the following components in order:

-

Assay buffer

-

Diluted "this compound" or vehicle control (DMSO)

-

Recombinant RdRp enzyme

-

RNA template/primer

-

-

Initiation of Reaction: Start the reaction by adding the rNTP mix.

-

Incubation: Incubate the plate at the optimal temperature for the specific RdRp enzyme (e.g., 30-37°C) for a defined period (e.g., 60-120 minutes).

-

Termination: Stop the reaction by adding an EDTA-containing stop buffer.

-

Detection: Measure the incorporation of the labeled rNTP using a suitable plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of RdRp inhibition against the log of the compound concentration.

Antiviral Activity Assay (Cell-Based)

This assay determines the ability of "this compound" to inhibit viral replication in a cellular context.[11][12]

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)

-

Cell culture medium and supplements

-

Virus stock with a known titer

-

"this compound" stock solution

-

Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed the host cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of "this compound" in cell culture medium and add them to the cells. Include a vehicle control (DMSO).

-

Cytotoxicity Assessment (Parallel Plate): On a separate plate without virus, treat the cells with the same concentrations of the compound to determine its cytotoxic effects.

-

Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantification of Antiviral Activity:

-

CPE Reduction Assay: Observe the cells for cytopathic effect (CPE) and quantify cell viability using a suitable assay.

-

Viral Titer Reduction Assay: Collect the supernatant and determine the viral titer using methods like plaque assay or TCID₅₀.

-

-

Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) from the antiviral activity data and the half-maximal cytotoxic concentration (CC₅₀) from the cytotoxicity data. The selectivity index (SI = CC₅₀/EC₅₀) can then be determined.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of viral RNA replication and the inhibitory action of a nucleoside analogue like "this compound". The inhibitor, after intracellular conversion to its triphosphate form, is incorporated into the nascent viral RNA chain by the RdRp, leading to premature termination of RNA synthesis.[5][13][14]

Caption: Inhibition of viral RNA replication by a nucleoside analogue.

Experimental Workflow

The diagram below outlines the typical workflow for the in vitro evaluation of "this compound".

References

- 1. Solubility enhancement of nucleosides and structurally related compounds by complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

- 10. profoldin.com [profoldin.com]

- 11. emerypharma.com [emerypharma.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Progression of Antiviral Agents Targeting Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Intracellular Concentration of Viral Polymerase-IN-1 Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral polymerase-IN-1 hydrochloride is a promising antiviral compound, identified as a derivative of Gemcitabine, that demonstrates inhibitory activity against influenza A and B viruses, as well as SARS-CoV-2.[1][2][3] Its mechanism of action is believed to involve the inhibition of viral RNA polymerase, a critical enzyme for viral replication, thereby interfering with viral RNA transcription and replication.[1][3] Understanding the intracellular concentration of this compound is paramount for elucidating its pharmacokinetic and pharmacodynamic properties, which is crucial for optimizing its therapeutic efficacy and for the development of new antiviral therapies.

These application notes provide detailed protocols for the quantification of the intracellular concentration of this compound utilizing three common methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fluorescence Microscopy, and the Cellular Thermal Shift Assay (CETSA).

Putative Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, based on its classification as a nucleoside analog inhibitor of viral polymerase.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The general workflow for measuring the intracellular concentration of this compound is depicted below. The choice of method will depend on the specific research question, available equipment, and whether spatial distribution or target engagement is of interest.

Caption: General experimental workflow for intracellular concentration measurement.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data obtained from the experimental protocols.

| Cell Line | Compound Concentration (µM) | Incubation Time (hours) | Method | Intracellular Concentration (µM or relative units) | Standard Deviation |

| A549 | 1 | 2 | LC-MS/MS | Enter Value | Enter Value |

| A549 | 10 | 2 | LC-MS/MS | Enter Value | Enter Value |

| Calu-3 | 1 | 2 | LC-MS/MS | Enter Value | Enter Value |

| Calu-3 | 10 | 2 | LC-MS/MS | Enter Value | Enter Value |

| MDCK | 1 | 4 | Fluorescence Microscopy | Enter Relative Fluorescence Units | Enter Value |

| MDCK | 10 | 4 | Fluorescence Microscopy | Enter Relative Fluorescence Units | Enter Value |

| A549 | 10 | 1 | CETSA | Enter Thermal Shift (°C) | Enter Value |

Experimental Protocols

LC-MS/MS for Absolute Quantification

This method provides a highly sensitive and specific means of quantifying the absolute intracellular concentration of the compound.[4][5][6]

Materials:

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA

-

Lysis buffer (e.g., RIPA buffer)

-

Acetonitrile with 0.1% formic acid (organic solvent)

-

Internal standard (a structurally similar molecule not present in the sample)

-

LC-MS/MS system

Protocol:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and culture until they reach the desired confluency. Treat the cells with varying concentrations of this compound for the desired time points.

-

Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular compound.[7]

-

Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice. Scrape the cells and collect the lysate.

-

Protein Precipitation: Add a known concentration of the internal standard to the cell lysate. Add three volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate the proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze using a validated LC-MS/MS method. The method will need to be optimized for this compound, including the selection of appropriate precursor and product ions.

-

Data Analysis: Quantify the concentration of the compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Normalize the concentration to the cell number or protein concentration.

Fluorescence Microscopy for Subcellular Localization

This method allows for the visualization of the compound's distribution within the cell, provided a fluorescently labeled version of the compound is available or if the compound possesses intrinsic fluorescence.[8][9]

Materials:

-

Fluorescently labeled this compound (or use a method for indirect fluorescence)

-

Cell culture medium and supplements

-

PBS

-

Paraformaldehyde (PFA) for fixation

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-

Confocal or high-resolution fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with the fluorescently labeled compound for the desired time.

-

Fixation: Wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent like Triton X-100.

-

Staining: Wash the cells with PBS and counterstain the nuclei with DAPI or Hoechst stain.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for the fluorescent label and the nuclear stain.

-

Data Analysis: Analyze the images to determine the subcellular localization of the compound. The fluorescence intensity can be quantified to provide a relative measure of intracellular concentration.[10]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that the compound is binding to its intended target (the viral polymerase) within the cell.[11][12][13] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

This compound

-

Cell culture medium and supplements

-

PBS

-

Lysis buffer with protease inhibitors

-

Antibodies against the viral polymerase

-

SDS-PAGE and Western blotting reagents

-

Thermal cycler or heating block

Protocol:

-

Cell Culture and Treatment: Treat cultured cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.[14]

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Protein Quantification: Determine the protein concentration of the soluble fractions.

-

Western Blotting: Analyze the amount of soluble viral polymerase in each sample by SDS-PAGE and Western blotting using a specific antibody.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Disclaimer

The protocols provided are intended as a general guide. Optimization of experimental conditions, including cell type, compound concentration, incubation times, and instrument parameters, is essential for obtaining accurate and reproducible results.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound | SARS-CoV | 2367587-02-6 | Invivochem [invivochem.com]

- 3. This compound | CAS#:2367587-02-6 | Chemsrc [chemsrc.com]

- 4. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 8. The use of fluorescence microscopy to define polymer localisation to the late endocytic compartments in cells that are targets for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Application of "Viral polymerase-IN-1 hydrochloride" in studying viral entry and replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral polymerase-IN-1 hydrochloride, a gemcitabine analogue, is a potent inhibitor of influenza A and B viruses, as well as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4][5] This compound has been identified as an effective tool for investigating the mechanisms of viral replication, specifically targeting the viral RNA-dependent RNA polymerase (RdRp). Its mode of action lies in the inhibition of viral RNA replication and/or transcription.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in virological research.

Mechanism of Action

This compound functions as a nucleoside analogue. Upon entering the host cell, it is likely metabolized into its active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RdRp. The incorporation of this analogue can lead to chain termination or introduce mutations, thereby inhibiting the replication of the viral genome.[6][7][8] Studies have demonstrated that it effectively decreases the expression of viral nucleoprotein (NP) and reduces viral RNA copies in a dose-dependent manner.[4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound (referred to as compound 2h in the source literature) against various influenza virus strains and SARS-CoV-2.

Table 1: Antiviral Activity and Cytotoxicity against Influenza A Viruses

| Virus Strain | Cell Line | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |

| A/Puerto Rico/8/34 (H1N1) | MDCK | 0.6 | >300 | >500 |

| A/California/04/09 (H1N1) | MDCK | 0.7 | >300 | >428.6 |

| A/Hong Kong/8/68 (H3N2) | MDCK | 0.9 | >300 | >333.3 |

Table 2: Antiviral Activity and Cytotoxicity against Influenza B Viruses

| Virus Strain | Cell Line | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |

| B/Florida/4/06 | MDCK | 0.3 | >300 | >1000 |

| B/Brisbane/60/08 | MDCK | 0.4 | >300 | >750 |

Table 3: Antiviral Activity against SARS-CoV-2

| Virus Strain | Cell Line | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |

| hCoV-19/Korea/KCDC03/2020 | Calu-3 | 0.46 | >100 | >217.4 |

Table 4: Inhibitory Concentration (IC) Values

| Virus | Metric | Value (μM) |

| Influenza A and B | IC90 | 11.4 - 15.9 |

| H1N1 | IC50 | 5.0 - 6.4 |

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the cytotoxicity of this compound.

Workflow:

Caption: Workflow for determining the cytotoxicity (CC50) of the compound.

Methodology:

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells for influenza studies or Calu-3 cells for SARS-CoV-2 studies in 96-well plates at a density that will ensure they are sub-confluent at the end of the assay.

-

Compound Addition: The following day, add serial dilutions of this compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: Add a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent or a WST-based reagent.

-

Data Acquisition: Measure luminescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by fitting the data to a dose-response curve using non-linear regression.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol determines the effective concentration of the compound required to inhibit viral replication.

Workflow:

Caption: Plaque reduction assay workflow to determine antiviral efficacy (EC50).

Methodology:

-

Cell Seeding: Seed MDCK or Calu-3 cells in 6-well or 12-well plates and grow to confluency.

-

Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

-

Treatment: Remove the viral inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing serial dilutions of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Visualization: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control and determine the 50% effective concentration (EC50).

Cell-Based Influenza Polymerase Activity Assay (Minireplicon Assay)

This assay specifically measures the inhibitory effect of the compound on the viral polymerase.

Workflow:

Caption: Minireplicon assay to assess influenza polymerase inhibition (IC50).

Methodology:

-

Transfection: Co-transfect human embryonic kidney (HEK293T) cells with a set of plasmids: four expressing the influenza virus polymerase subunits (PA, PB1, PB2) and nucleoprotein (NP), and one plasmid that drives the synthesis of a viral-like RNA encoding a reporter gene (e.g., luciferase) flanked by the viral non-coding regions.

-

Treatment: After transfection, add serial dilutions of this compound.

-

Incubation: Incubate the cells for 24-48 hours.

-

Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's protocol.

-

Data Analysis: Determine the 50% inhibitory concentration (IC50) of the compound on polymerase activity.

Western Blot Analysis

This protocol is used to assess the effect of the compound on the expression of viral proteins.

Workflow:

Caption: Western blot workflow to analyze viral protein expression.

Methodology:

-

Cell Culture and Treatment: Infect MDCK cells with influenza virus and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.

-

Cell Lysis: After a suitable incubation period (e.g., overnight), lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for a viral protein (e.g., influenza NP protein).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., β-actin) should be used to ensure equal protein loading.

In Vivo Antiviral Efficacy in a Mouse Model of Influenza Infection

This protocol evaluates the therapeutic efficacy of the compound in a living organism.

Workflow:

Caption: In vivo mouse model workflow for evaluating antiviral efficacy.

Methodology:

-

Animal Model: Use six-week-old female BALB/c mice.

-

Infection: Anesthetize the mice and intranasally infect them with a mouse-adapted influenza virus strain (e.g., maPR8).

-

Treatment: Administer this compound intraperitoneally (i.p.) at a specified dose (e.g., 5 mg/kg) once daily for 5 days, starting 4 hours before or shortly after infection. Include a vehicle control group.

-

Monitoring: Monitor the mice daily for changes in body weight and survival.

-

Endpoint Analysis: At a predetermined time point (e.g., day 5 post-infection), euthanize a subset of mice from each group and harvest the lungs.

-

Outcome Measures:

-

Viral Load: Homogenize the lung tissue and determine the viral titer by plaque assay or quantify viral RNA levels by qRT-PCR.

-

Histopathology: Fix a portion of the lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung inflammation and damage.

-

Logical Relationships and Signaling Pathways

Proposed Mechanism of Action:

Caption: Inhibition of viral RNA synthesis by targeting the RdRp.

This diagram illustrates that this compound targets the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting the key processes of viral RNA replication (synthesis of cRNA and vRNA) and transcription (synthesis of viral mRNA). This leads to a reduction in viral protein synthesis and the production of new virus particles. As the compound is a nucleoside analogue, it does not directly affect viral entry into the host cell. Its primary application is in the study of the replication phase of the viral life cycle.

References

- 1. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | SARS-CoV | 2367587-02-6 | Invivochem [invivochem.com]

- 5. This compound - Protheragen [protheragen.ai]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 8. longdom.org [longdom.org]

Troubleshooting & Optimization

Troubleshooting low efficacy of "Viral polymerase-IN-1 hydrochloride" in cell culture

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of "Viral polymerase-IN-1 hydrochloride" in cell culture experiments.

Troubleshooting Guide

Issue: Suboptimal or no antiviral activity observed.

Researchers may encounter lower than expected or a complete lack of antiviral effect when using this compound in their cell culture models. This guide provides a systematic approach to troubleshooting this issue.

1. Is the compound properly handled and stored?

This compound, being a gemcitabine analogue, requires proper handling to maintain its stability and activity.

-

Question: How should I store and handle the compound?

-

Answer: Upon receipt, store the compound as recommended by the supplier, typically at -20°C. For creating stock solutions, use an appropriate solvent like DMSO. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Stock solutions of gemcitabine hydrochloride are reported to be stable for up to 6 months when stored at -20°C.

2. Is the compound stable in your cell culture medium?

The stability of nucleoside analogues can be influenced by the components and pH of the cell culture medium.

-

Question: How can I assess the stability of the compound in my experimental conditions?

-

Answer: The stability of gemcitabine is pH-dependent, with maximum stability observed in the pH range of 7-9.5.[1] Standard cell culture media are typically buffered to a physiological pH within this range. However, factors such as high cell density or bacterial contamination can alter the pH of the medium. It is recommended to:

-

Ensure the cell culture medium is fresh and properly buffered.

-

Monitor the pH of the culture medium throughout the experiment.

-

Consider performing a time-course experiment to determine the compound's half-life in your specific cell culture medium if stability issues are suspected.

-

3. Is the compound being effectively taken up by the cells?

This compound, as a hydrophilic molecule, relies on cellular transporters for entry into the cells.

-

Question: What factors could limit the cellular uptake of the compound?

-

Answer: The primary mechanism for gemcitabine uptake is through nucleoside transporters, particularly the human equilibrative nucleoside transporter 1 (hENT1).[2][3] Low expression of these transporters on the surface of your cell line will significantly limit the intracellular concentration of the compound.

-

Troubleshooting Step: Assess the expression level of hENT1 in your cell line using techniques like qPCR or western blotting. If hENT1 expression is low, consider using a different cell line known to have higher expression or genetically engineering your current cell line to overexpress hENT1.

-

4. Is the compound being metabolically activated?

Being a nucleoside analogue, this compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form to inhibit the viral polymerase.[4][5]

-

Question: What is the key enzyme for the activation of this compound and how can its activity be a limiting factor?

-

Answer: The initial and rate-limiting step in the activation of gemcitabine is the phosphorylation to its monophosphate form by the enzyme deoxycytidine kinase (dCK).[3][4][6][7] Subsequent phosphorylations are catalyzed by other cellular kinases.[8] Low intracellular activity of dCK will result in insufficient levels of the active triphosphate metabolite, leading to low efficacy.

-

Troubleshooting Step: Measure the activity of dCK in your cell line. If dCK activity is low, this could be the primary reason for the lack of antiviral effect.

-

5. Is the compound being inactivated or removed from the cells?

Cells have mechanisms to inactivate or expel foreign compounds, which can reduce the effective intracellular concentration of this compound.

-

Question: What are the primary mechanisms of compound inactivation and efflux?

-

Answer:

-

Inactivation: Gemcitabine can be deaminated to its inactive form, 2′,2′-difluorodeoxyuridine (dFdU), by the enzyme cytidine deaminase (CDA).[2] High levels of CDA in your cells can lead to rapid inactivation of the compound.

-

Efflux: The active compound or its metabolites can be actively transported out of the cell by ATP-binding cassette (ABC) transporters.[9]

-

Troubleshooting Step:

-

Assess the expression and activity of CDA in your cell line.

-

Investigate the expression of relevant ABC transporters. If high levels are present, consider using a pan-ABC transporter inhibitor to see if it enhances the efficacy of your compound.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a nucleoside analogue of deoxycytidine.[9] After being transported into the cell, it is phosphorylated to its active triphosphate form. This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the newly synthesized viral RNA by the viral RNA-dependent RNA polymerase. The incorporation of the analogue leads to the termination of the growing RNA chain, thus inhibiting viral replication.

Q2: What is a typical effective concentration for this compound in cell culture?

A2: The effective concentration can vary significantly depending on the virus and the cell line used. For influenza A and B viruses, IC90 values have been reported in the range of 11.4-15.9 μM.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q3: Can I combine this compound with other antiviral agents?

A3: Combining antiviral agents with different mechanisms of action can be a strategy to enhance efficacy and overcome resistance. However, potential synergistic or antagonistic effects need to be experimentally determined. It is recommended to perform combination studies using methods like the Loewe additivity or Bliss independence models to assess the interaction between this compound and other compounds.

Q4: How can I confirm that the observed effect is specific to viral polymerase inhibition?

A4: To confirm the mechanism of action, you can perform several experiments:

-

Rescue Experiment: Supplementing the culture medium with a high concentration of the natural substrate, deoxycytidine, may compete with the uptake and/or incorporation of the analogue, thereby rescuing viral replication.

-

Resistant Virus Generation: Attempt to generate resistant virus by passaging the virus in the presence of sub-lethal concentrations of the compound. Sequencing the viral polymerase gene of the resistant virus may reveal mutations in the active site, providing strong evidence for on-target activity.

-

In Vitro Polymerase Assay: If a purified viral polymerase is available, you can directly test the inhibitory activity of the triphosphate form of the compound in a cell-free enzymatic assay.

Data Presentation

Table 1: Factors Potentially Affecting the Efficacy of this compound in Cell Culture

| Factor | Potential Issue | Recommended Troubleshooting Action |

| Compound Integrity | Degradation due to improper storage or handling. | Store at -20°C, aliquot stock solutions, avoid freeze-thaw cycles. |

| Compound Stability | Degradation in cell culture medium. | Ensure proper pH of the medium, perform stability assays if needed. |

| Cellular Uptake | Low expression of nucleoside transporters (e.g., hENT1). | Quantify transporter expression (qPCR, Western blot). |

| Metabolic Activation | Low activity of deoxycytidine kinase (dCK). | Measure dCK activity in cell lysates. |

| Compound Inactivation | High activity of cytidine deaminase (CDA). | Measure CDA expression and activity. |

| Drug Efflux | High expression of ABC transporters. | Quantify expression of relevant efflux pumps. |

Experimental Protocols

Protocol 1: Assessment of hENT1 Expression by qPCR

-

RNA Extraction: Isolate total RNA from your cell line and a positive control cell line (if available) using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using primers specific for hENT1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of hENT1 in your cell line compared to the control.

Protocol 2: Measurement of Deoxycytidine Kinase (dCK) Activity

-

Cell Lysate Preparation: Prepare cytosolic extracts from your cell line.

-

Reaction Mixture: Set up a reaction mixture containing the cell lysate, a phosphate donor (ATP), and a radiolabeled substrate (e.g., [³H]-deoxycytidine).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Separation and Quantification: Separate the phosphorylated product from the unphosphorylated substrate using techniques like ion-exchange chromatography or thin-layer chromatography.

-

Activity Calculation: Quantify the amount of radiolabeled product to determine the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.

Visualizations

Caption: Intracellular activation pathway of this compound.

Caption: Troubleshooting workflow for low efficacy of this compound.

References

- 1. DSpace [kuscholarworks.ku.edu]

- 2. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular uptake and anti-tumor activity of gemcitabine conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systemic Delivery of Gemcitabine Triphosphate via LCP Nanoparticles for NSCLC and Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. mdpi.com [mdpi.com]

- 9. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing "Viral polymerase-IN-1 hydrochloride" concentration for antiviral assays

Welcome to the technical support center for Viral Polymerase-IN-1 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in antiviral assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a derivative of Gemcitabine, a nucleoside analogue.[1][2] It functions by inhibiting viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of RNA viruses like influenza and SARS-CoV-2.[1][2] By acting as a competitive inhibitor, it disrupts the synthesis of viral RNA, thereby preventing the virus from multiplying within host cells.[1]

Q2: What is the recommended starting concentration for in vitro assays?

A2: Based on available data for closely related compounds, a good starting point for in vitro assays is in the low micromolar range. For instance, a similar compound (referred to as 2h in studies) has shown potent activity against influenza A and B viruses with EC90 values between 11.4 and 15.9 μM.[1][2] For SARS-CoV-2, an EC50 value of 0.46 μM has been reported.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific virus strain and cell line.

Q3: How should I dissolve and store this compound?

A3: As a hydrochloride salt, this compound is generally expected to have better aqueous solubility than its free base form. However, for cell culture experiments, it is common practice to dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. For storage, it is advisable to keep the solid compound and stock solutions at -20°C to ensure stability.

Q4: Is this compound cytotoxic?

A4: Like many nucleoside analogues, this compound can exhibit cytotoxicity at higher concentrations. A closely related compound showed minimal cytotoxicity in mock-infected MDCK cells at concentrations up to 300 μM, with a 10% cytotoxic concentration (CC10) above this value.[1][2] However, the parent compound, gemcitabine, is known to be cytotoxic.[1] It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic window for your antiviral assays.

Q5: Can viruses develop resistance to this inhibitor?

A5: As with other antiviral drugs that target viral enzymes, there is a potential for viruses to develop resistance through mutations in the polymerase gene. These mutations could alter the binding site of the inhibitor, reducing its efficacy. It is good practice to sequence the viral polymerase gene if you observe a decrease in susceptibility to the compound over time in your experiments.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low or No Antiviral Activity | - Suboptimal Concentration: The concentration of the inhibitor may be too low to effectively inhibit viral replication. - Compound Degradation: The compound may have degraded due to improper storage or handling. - Resistant Virus Strain: The viral strain being used may have inherent resistance to this class of inhibitors. | - Perform a dose-response curve to determine the optimal effective concentration (e.g., EC50 or EC90). - Ensure the compound is stored correctly at -20°C and prepare fresh dilutions for each experiment. - Test the compound against a known sensitive control strain of the virus. |

| High Cytotoxicity | - Concentration Too High: The concentration of the inhibitor is toxic to the host cells. - Cell Line Sensitivity: The cell line being used may be particularly sensitive to the compound. | - Determine the 50% cytotoxic concentration (CC50) for your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). - Ensure that the concentrations used in your antiviral assays are well below the CC50 value. - Consider using a different, less sensitive cell line if possible. |

| Inconsistent Results | - Variability in Virus Titer: Inconsistent amounts of virus used for infection can lead to variable results. - Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect assay outcomes. - Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of the inhibitor or virus. | - Accurately titer your viral stocks before each experiment and use a consistent multiplicity of infection (MOI). - Standardize your cell culture procedures, including seeding density and passage number. - Use calibrated pipettes and perform careful dilutions. Include appropriate positive and negative controls in every assay. |

| Compound Precipitation in Media | - Poor Solubility: The compound may be precipitating out of the aqueous cell culture medium, especially at higher concentrations. | - Ensure the final DMSO concentration in your media is low (typically ≤ 0.5%) to maintain compound solubility. - Visually inspect the media for any signs of precipitation after adding the compound. - If solubility is an issue, consider preparing a fresh, lower concentration stock solution. |

Quantitative Data Summary

The following table summarizes the in vitro activity of a close analogue of this compound (compound 2h) against various influenza virus strains and SARS-CoV-2.

| Compound | Virus | Cell Line | EC90 (μM) | CC10 (μM) | Selectivity Index (SI90) | Reference |

| Compound 2h | Influenza A/PR/8/34 (H1N1) | MDCK | 11.4 | >300 | >26.3 | [1] |

| Compound 2h | Influenza A/Hong Kong/8/68 (H3N2) | MDCK | 15.9 | >300 | >18.9 | [1] |

| Compound 2h | Influenza B/Lee/40 | MDCK | 14.5 | >300 | >20.7 | [1] |

| Compound 2h | SARS-CoV-2 | Calu-3 | 0.46 (EC50) | >100 (CC50) | >217.4 | [3] |

Experimental Protocols

Plaque Reduction Assay (for Influenza and SARS-CoV-2)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Confluent monolayer of susceptible cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 6-well plates.

-

Viral stock with a known titer (PFU/mL).

-

This compound stock solution (in DMSO).

-

Cell culture medium (e.g., DMEM) with and without serum.

-

Agarose or methylcellulose for overlay.

-

Crystal violet staining solution.

Procedure:

-

Cell Seeding: Seed the 6-well plates with cells to achieve a confluent monolayer on the day of infection.

-

Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.

-

Infection: Aspirate the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 50-100 PFU/well).

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After adsorption, remove the viral inoculum and add the different concentrations of the compound to the respective wells. Include a "no-drug" control.

-

Overlay: Add an overlay medium containing agarose or methylcellulose to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed in the control wells.

-

Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet to visualize the plaques.

-

Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

qPCR-Based Viral Load Reduction Assay

This method quantifies the reduction in viral RNA levels in the supernatant of infected cells treated with the antiviral compound.

Materials:

-

Confluent monolayer of susceptible cells in a multi-well plate.

-

Viral stock.

-

This compound.

-

RNA extraction kit.

-

Reverse transcription and qPCR reagents.

-

Primers and probe specific to a viral gene.

Procedure:

-

Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus at a specific MOI.

-

Treatment: After viral adsorption, add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plate for a defined period (e.g., 24-48 hours).

-

RNA Extraction: Collect the cell culture supernatant and extract viral RNA using a commercial kit.

-

RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers and a probe specific for a conserved viral gene.

-

Data Analysis: Quantify the viral RNA copies in each sample using a standard curve. Calculate the percentage of viral load reduction for each compound concentration compared to the no-drug control.

Visualizations

Mechanism of Action: Inhibition of Viral RNA Replication

The following diagram illustrates the mechanism of action of this compound, which targets the viral RNA-dependent RNA polymerase (RdRp) to inhibit the synthesis of new viral RNA.

Caption: Inhibition of viral RNA synthesis by this compound.

Experimental Workflow: Plaque Reduction Assay

This diagram outlines the key steps involved in performing a plaque reduction assay to determine the antiviral efficacy of the compound.

References

Technical Support Center: Overcoming Cytotoxicity of Viral Polymerase-IN-1 Hydrochloride

Welcome to the technical support center for Viral Polymerase-IN-1 Hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential cytotoxicity issues observed in sensitive cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a derivative of the nucleoside analog Gemcitabine.[1] It functions as an inhibitor of viral RNA polymerase, thereby impeding viral replication and transcription.[1] Its primary mode of action involves its intracellular conversion into active di- and triphosphate forms, which are then incorporated into the growing viral RNA chain, leading to chain termination.

Q2: I am observing significant cytotoxicity in my cell line even at low concentrations of this compound. Why is this happening?

The cytotoxicity of this compound, being a Gemcitabine analogue, can be attributed to several factors that are often cell-line specific:

-

High expression of nucleoside transporters: Sensitive cell lines may have high levels of equilibrative (hENTs) or concentrative (hCNTs) nucleoside transporters, leading to increased uptake of the compound.[2][3][4]

-

Efficient intracellular activation: The cytotoxicity of Gemcitabine analogues is dependent on their phosphorylation to active metabolites. Cells with high levels of deoxycytidine kinase (dCK) will efficiently activate the compound, leading to higher toxicity.[5]

-

Low expression of inactivating enzymes: The enzyme cytidine deaminase (CDA) inactivates Gemcitabine by converting it to an inactive metabolite. Low levels of CDA in a cell line can result in higher concentrations of the active compound and thus, increased cytotoxicity.[5]

-

Activation of DNA damage response pathways: The incorporation of the active metabolite into host cell DNA can trigger cell cycle arrest and apoptosis through the activation of DNA damage response pathways, such as the ATM/Chk2 and ATR/Chk1 signaling cascades.[6][7]

Q3: Are there any general recommendations for reducing the cytotoxicity of this compound?

Yes, several strategies can be employed to mitigate the cytotoxicity of this compound:

-

Optimize concentration and exposure time: Reducing the concentration of the compound and the duration of exposure can often minimize cytotoxicity while maintaining antiviral efficacy.

-

Cell density optimization: Ensure that cells are in the logarithmic growth phase and at an optimal density during treatment, as this can influence their sensitivity to cytotoxic agents.[8]

-

Combination therapy: Co-treatment with compounds that modulate the cellular pathways involved in the compound's toxicity can be effective. For example, using inhibitors of nucleoside transporters or modulators of apoptosis pathways may reduce off-target effects.

-

Use of cytoprotective agents: In some cases, co-treatment with a cytoprotective agent that does not interfere with the antiviral activity may be beneficial. For instance, combining Gemcitabine with the natural alkaloid protopine has been shown to have cytoprotective effects in normal cells.[9]

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot and address common issues related to the cytotoxicity of this compound.

Problem 1: High level of cell death observed in uninfected control cells treated with the compound.

| Possible Cause | Troubleshooting Step |

| The cell line is highly sensitive due to high expression of nucleoside transporters. | 1. Assess Transporter Expression: If possible, perform qPCR or western blotting to determine the expression levels of hENT1 and hCNT1 in your cell line. 2. Modulate Transporter Activity: Use a known inhibitor of equilibrative nucleoside transporters, such as nitrobenzylthioinosine (NBMPR) or dipyridamole, to see if it reduces cytotoxicity.[2][3] |

| The compound is being efficiently converted to its active, cytotoxic metabolites. | 1. Modulate Deoxycytidine Kinase (dCK) Activity: If possible, assess the activity of dCK in your cell line. 2. Inhibit Intracellular Activation: While specific inhibitors of dCK are not commonly used in this context, understanding its role can help in selecting less sensitive cell lines. |

| The cell line has a low capacity to inactivate the compound. | 1. Assess Cytidine Deaminase (CDA) Activity: Measure the activity of CDA in your cell line. Cell lines with higher CDA activity may be more resistant to the compound's cytotoxic effects.[5] |

Problem 2: Inconsistent cytotoxicity results between experiments.

| Possible Cause | Troubleshooting Step |

| Variations in cell culture conditions. | 1. Standardize Cell Passaging: Ensure a consistent cell passaging number and seeding density for all experiments. 2. Monitor Cell Health: Regularly check for mycoplasma contamination and ensure cells are healthy and in the exponential growth phase before treatment. |

| Issues with compound preparation and storage. | 1. Freshly Prepare Solutions: Prepare fresh working solutions of this compound for each experiment from a validated stock solution. 2. Proper Storage: Store stock solutions at the recommended temperature and protect from light to prevent degradation. |

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and cytotoxicity of this compound and its parent compound, Gemcitabine.

Table 1: In Vitro Activity and Cytotoxicity of this compound